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molecular formula C11H15NO B3224294 (R)-2-(3-methoxyphenyl)pyrrolidine CAS No. 1228556-79-3

(R)-2-(3-methoxyphenyl)pyrrolidine

Cat. No. B3224294
M. Wt: 177.24 g/mol
InChI Key: QGKFYRMABWIOIW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807691B2

Procedure details

To a solution of 5-(3-methoxy-phenyl)-3,4-dihydro-2H-pyrrole (10.73 g, 61.2 mmol) in ethanol (306 mL) at 0° C. add sodium cyanoborohydride (5.77 g, 91.9 mmol), followed by acetic acid (5.26 mL, 91.9 mmol). After stirring at 0° C. for 30 min, warm to room temperature. After 16 hours the reaction is approximately 50% complete. Add more sodium cyanoborohydride (5.77 g, 91.9 mmol) and acetic acid (5.26 mL, 91.9 mmol) and stir an additional 5 hours. Add saturated aqueous sodium bicarbonate (500 mL), extract with methylene chloride (3×500 mL), dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture (11.50 g). Purify the material by flash chromatography [silica gel, 330 g, 0 to 100% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride] to obtain 7.06 g. Dissolve this crude material in ethyl acetate (300 mL) and extract with 2 M hydrochloric acid (2×150 mL). Separate the layers, and adjust the aqueous layer to pH 13 with aqueous sodium hydroxide, then extract with ethyl acetate multiple times. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6.03 g. Dissolve in methylene chloride (400 mL) and extract with 2 M hydrochloric acid (3×100 mL). Adjust the combined aqueous layers to pH 13, then extract with methylene chloride (3×150 mL). Separate the layers, and dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the title compound (4.12 g, 38%). MS (ESI+): 178 [C11H15NO+H]+; 1H NMR (300 MHz, CDCl3): δ 7.26-7.20 (m, 1H), 6.95-6.93 (m, 2H), 6.79-6.75 (m, 1H), 3.80 (s, 3H), 4.09 (t, J=7.7 Hz, 1H), 3.24-3.16 (m, 1H), 3.04-2.96 (m, 1H), 2.19 (s, 1H), 2.23-2.12 (m, 1H), 1.98-1.76 (m, 2H), 1.72-1.60 (m, 1H).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
306 mL
Type
solvent
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step Two
Quantity
5.77 g
Type
reactant
Reaction Step Three
Quantity
5.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][CH2:11][CH2:12][N:13]=2)[CH:6]=[CH:7][CH:8]=1.C([BH3-])#N.[Na+].C(O)(=O)C>C(O)C.C(OCC)(=O)C.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][CH2:11][CH2:12][NH:13]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.73 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1CCCN1
Name
Quantity
5.77 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
306 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5.77 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5.26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
WAIT
Type
WAIT
Details
After 16 hours the reaction is
Duration
16 h
STIRRING
Type
STIRRING
Details
stir an additional 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous sodium bicarbonate (500 mL), extract with methylene chloride (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude mixture (11.50 g)
CUSTOM
Type
CUSTOM
Details
Purify the material by flash chromatography [silica gel, 330 g, 0 to 100% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride]
CUSTOM
Type
CUSTOM
Details
to obtain 7.06 g
EXTRACTION
Type
EXTRACTION
Details
extract with 2 M hydrochloric acid (2×150 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate multiple times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 6.03 g
EXTRACTION
Type
EXTRACTION
Details
extract with 2 M hydrochloric acid (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with methylene chloride (3×150 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07807691B2

Procedure details

To a solution of 5-(3-methoxy-phenyl)-3,4-dihydro-2H-pyrrole (10.73 g, 61.2 mmol) in ethanol (306 mL) at 0° C. add sodium cyanoborohydride (5.77 g, 91.9 mmol), followed by acetic acid (5.26 mL, 91.9 mmol). After stirring at 0° C. for 30 min, warm to room temperature. After 16 hours the reaction is approximately 50% complete. Add more sodium cyanoborohydride (5.77 g, 91.9 mmol) and acetic acid (5.26 mL, 91.9 mmol) and stir an additional 5 hours. Add saturated aqueous sodium bicarbonate (500 mL), extract with methylene chloride (3×500 mL), dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture (11.50 g). Purify the material by flash chromatography [silica gel, 330 g, 0 to 100% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride] to obtain 7.06 g. Dissolve this crude material in ethyl acetate (300 mL) and extract with 2 M hydrochloric acid (2×150 mL). Separate the layers, and adjust the aqueous layer to pH 13 with aqueous sodium hydroxide, then extract with ethyl acetate multiple times. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6.03 g. Dissolve in methylene chloride (400 mL) and extract with 2 M hydrochloric acid (3×100 mL). Adjust the combined aqueous layers to pH 13, then extract with methylene chloride (3×150 mL). Separate the layers, and dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the title compound (4.12 g, 38%). MS (ESI+): 178 [C11H15NO+H]+; 1H NMR (300 MHz, CDCl3): δ 7.26-7.20 (m, 1H), 6.95-6.93 (m, 2H), 6.79-6.75 (m, 1H), 3.80 (s, 3H), 4.09 (t, J=7.7 Hz, 1H), 3.24-3.16 (m, 1H), 3.04-2.96 (m, 1H), 2.19 (s, 1H), 2.23-2.12 (m, 1H), 1.98-1.76 (m, 2H), 1.72-1.60 (m, 1H).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
306 mL
Type
solvent
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step Two
Quantity
5.77 g
Type
reactant
Reaction Step Three
Quantity
5.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][CH2:11][CH2:12][N:13]=2)[CH:6]=[CH:7][CH:8]=1.C([BH3-])#N.[Na+].C(O)(=O)C>C(O)C.C(OCC)(=O)C.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][CH2:11][CH2:12][NH:13]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.73 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1CCCN1
Name
Quantity
5.77 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
306 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5.77 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5.26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
WAIT
Type
WAIT
Details
After 16 hours the reaction is
Duration
16 h
STIRRING
Type
STIRRING
Details
stir an additional 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous sodium bicarbonate (500 mL), extract with methylene chloride (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude mixture (11.50 g)
CUSTOM
Type
CUSTOM
Details
Purify the material by flash chromatography [silica gel, 330 g, 0 to 100% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride]
CUSTOM
Type
CUSTOM
Details
to obtain 7.06 g
EXTRACTION
Type
EXTRACTION
Details
extract with 2 M hydrochloric acid (2×150 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate multiple times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 6.03 g
EXTRACTION
Type
EXTRACTION
Details
extract with 2 M hydrochloric acid (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with methylene chloride (3×150 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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